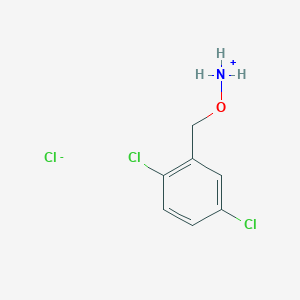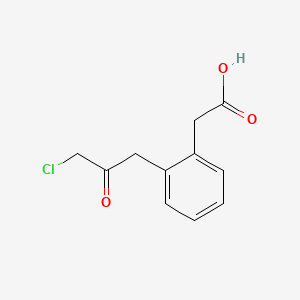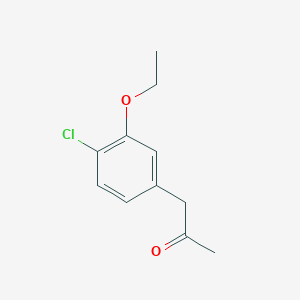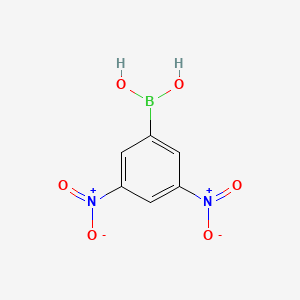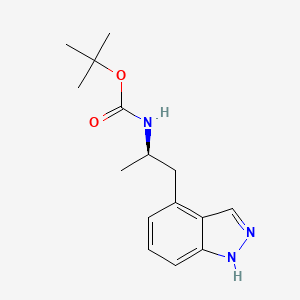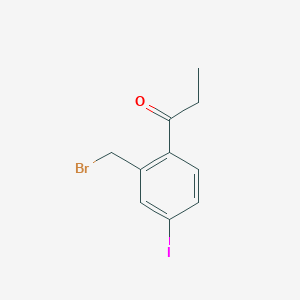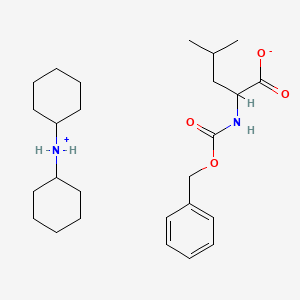
N-benzyloxycarbonyl-l-leucine dicyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-OH.DCHA involves the protection of the amino group of leucine with a benzyloxycarbonyl (Cbz) group, followed by the formation of a dicyclohexylamine (DCHA) salt . The reaction typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for Z-Leu-OH.DCHA are not extensively documented.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Leu-OH.DCHA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted leucine derivatives .
Applications De Recherche Scientifique
Z-Leu-OH.DCHA has several scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on anabolic hormone secretion and muscle performance.
Medicine: Investigated for potential therapeutic applications due to its influence on physiological activities.
Industry: Utilized in the production of ergogenic supplements and other biochemical products.
Mécanisme D'action
The mechanism of action of Z-Leu-OH.DCHA involves its role as a leucine derivative. It influences the secretion of anabolic hormones, which are crucial for muscle growth and repair . The compound also provides fuel during exercise, enhancing physical performance and preventing muscle damage . The molecular targets and pathways involved include the anabolic hormone pathways and energy metabolism pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-L-Leucine: Another leucine derivative used in peptide synthesis.
Z-Lysine: A lysine derivative with similar applications in peptide synthesis.
Z-Aspartic Acid: An aspartic acid derivative used in biochemical research.
Uniqueness
Z-Leu-OH.DCHA is unique due to its specific structure, which includes the dicyclohexylamine salt form. This structure provides distinct properties, such as enhanced solubility and stability, making it particularly useful in peptide synthesis and biochemical research .
Propriétés
Formule moléculaire |
C26H42N2O4 |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
dicyclohexylazanium;4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
Clé InChI |
FOULZFSGIVQTHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


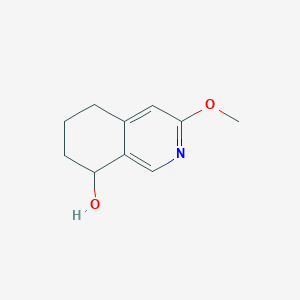
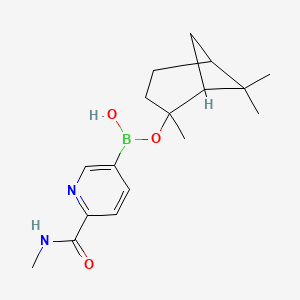
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
